3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine
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Overview
Description
3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine is an organic compound that features a difluoromethyl group attached to an azetidine ring, which is further connected to a p-tolyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl halides or difluoromethyl sulfonates under suitable conditions.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached via a Friedel-Crafts acylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Products include p-toluic acid or p-tolualdehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes involving difluoromethylated molecules.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the azetidine ring can contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
(3-(Trifluoromethyl)azetidin-1-yl)(p-tolyl)methanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3-(Methyl)azetidin-1-yl)(p-tolyl)methanone: Similar structure but with a methyl group instead of a difluoromethyl group.
(3-(Chloromethyl)azetidin-1-yl)(p-tolyl)methanone: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 3-(difluoromethyl)-1-(4-methylbenzoyl)azetidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug discovery and other research areas.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8-2-4-9(5-3-8)12(16)15-6-10(7-15)11(13)14/h2-5,10-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIFANFKXILHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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